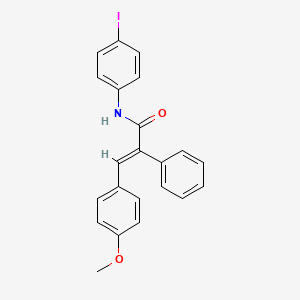
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is known to bind specifically to β-amyloid plaques in the brain, as well as to certain proteins involved in cancer cell growth and inflammation. This binding may interfere with the function of these proteins, leading to the observed effects of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its binding to β-amyloid plaques, it has also been found to bind to certain proteins involved in cancer cell growth and inflammation. This binding can lead to the inhibition of cancer cell growth and the reduction of inflammation.
実験室実験の利点と制限
One of the major advantages of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its specificity for β-amyloid plaques, which makes it a useful diagnostic tool for Alzheimer's disease. It also has potential therapeutic uses in cancer and inflammatory diseases. However, one limitation of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities for research purposes.
将来の方向性
There are several potential future directions for research on N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of focus could be on improving the synthesis method to increase the yield of the compound. Another direction could be on further exploring the therapeutic potential of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in cancer and inflammatory diseases. Additionally, research could be conducted on the use of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in combination with other compounds for enhanced therapeutic effects. Finally, further studies could be conducted to better understand the mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide and its interactions with β-amyloid plaques and other proteins.
合成法
The synthesis of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of 4-iodoaniline, 4-methoxybenzaldehyde, and cinnamic acid in the presence of a base catalyst. The resulting compound is purified using column chromatography. The yield of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is typically around 70%.
科学的研究の応用
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a diagnostic tool for Alzheimer's disease. N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been found to bind specifically to β-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding can be visualized using imaging techniques such as positron emission tomography (PET), allowing for early detection and monitoring of the disease.
In addition to its diagnostic applications, N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential therapeutic uses. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18INO2/c1-26-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(25)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H,24,25)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZXLGNGJECPY-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

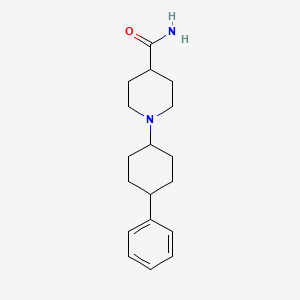
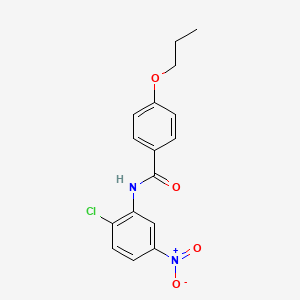
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
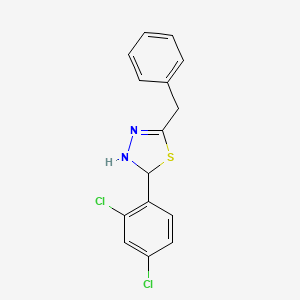
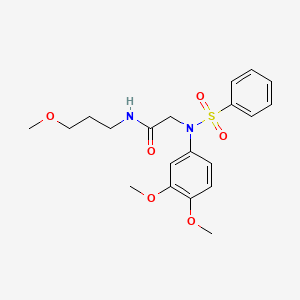
![3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)
![2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)

![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
![5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4941986.png)
![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)
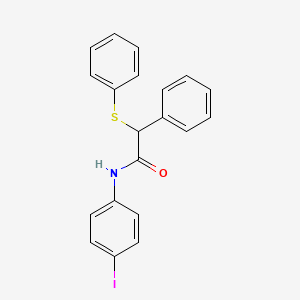
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)